3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with bromophenyl and pyridinyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Mechanism of Action
Target of Action
The compound belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . Compounds in this class have been found to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer activities . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of Action
For example, some compounds in this class may inhibit specific enzymes or interact with cellular receptors .
Preparation Methods
The synthesis of 3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds, followed by bromination and subsequent coupling with pyridine derivatives . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining cost-effectiveness and environmental safety.
Chemical Reactions Analysis
3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Comparison with Similar Compounds
3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazo[1,2-a]pyridines: These compounds have a different ring structure but exhibit similar biological activities and are used in similar applications.
1,2,4-Triazolo[3,4-α]pyridines: These compounds also share a triazole ring but differ in their overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific applications.
Properties
IUPAC Name |
3-(3-bromophenyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN5S/c15-11-5-1-3-9(7-11)12-17-18-14-20(12)19-13(21-14)10-4-2-6-16-8-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCXDFJAEDUBOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C3N2N=C(S3)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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